molecular formula C24H22FN3O2 B3480548 (5E)-5-[(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-3-(4-fluorobenzyl)imidazolidine-2,4-dione

(5E)-5-[(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-3-(4-fluorobenzyl)imidazolidine-2,4-dione

Cat. No.: B3480548
M. Wt: 403.4 g/mol
InChI Key: WOEGLWVNPRIRSO-LPYMAVHISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-5-[(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-3-(4-fluorobenzyl)imidazolidine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrole ring, a fluorobenzyl group, and an imidazolidine-2,4-dione core. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-3-(4-fluorobenzyl)imidazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is the condensation of 1-benzyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde with 3-(4-fluorobenzyl)imidazolidine-2,4-dione under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the solvent used can be ethanol or methanol. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-3-(4-fluorobenzyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorobenzyl positions, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, ethanol or methanol as solvent.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO) as solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

(5E)-5-[(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-3-(4-fluorobenzyl)imidazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (5E)-5-[(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-3-(4-fluorobenzyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-[(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-3-(4-fluorobenzyl)imidazolidine-2,4-dione is unique due to its specific structural features, such as the combination of a pyrrole ring, a fluorobenzyl group, and an imidazolidine-2,4-dione core

Properties

IUPAC Name

(5E)-5-[(1-benzyl-2,5-dimethylpyrrol-3-yl)methylidene]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O2/c1-16-12-20(17(2)27(16)14-18-6-4-3-5-7-18)13-22-23(29)28(24(30)26-22)15-19-8-10-21(25)11-9-19/h3-13H,14-15H2,1-2H3,(H,26,30)/b22-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOEGLWVNPRIRSO-LPYMAVHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CC2=CC=CC=C2)C)C=C3C(=O)N(C(=O)N3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1CC2=CC=CC=C2)C)/C=C/3\C(=O)N(C(=O)N3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-[(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-3-(4-fluorobenzyl)imidazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
(5E)-5-[(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-3-(4-fluorobenzyl)imidazolidine-2,4-dione
Reactant of Route 3
(5E)-5-[(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-3-(4-fluorobenzyl)imidazolidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
(5E)-5-[(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-3-(4-fluorobenzyl)imidazolidine-2,4-dione
Reactant of Route 5
(5E)-5-[(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-3-(4-fluorobenzyl)imidazolidine-2,4-dione
Reactant of Route 6
Reactant of Route 6
(5E)-5-[(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-3-(4-fluorobenzyl)imidazolidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.